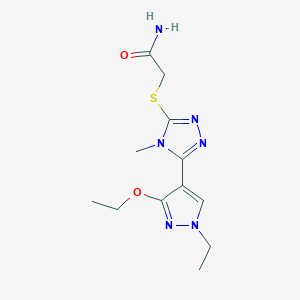

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thioacetamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide to introduce the ethoxy and ethyl groups.

Formation of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrazole derivative with thiosemicarbazide under acidic conditions.

Thioacetamide Group Introduction: Finally, the thioacetamide group is introduced by reacting the triazole derivative with chloroacetic acid in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Derivatives with different functional groups replacing the ethoxy or ethyl groups

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity : The compound has been explored for its potential anticancer properties. Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing pyrazole rings have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties : Research on similar compounds suggests that derivatives of triazoles and pyrazoles possess antimicrobial activity. These compounds may inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects : Some studies indicate that pyrazole-based compounds can modulate inflammatory responses. The ability to reduce inflammation could be beneficial in treating chronic inflammatory diseases .

Pharmacological Insights

Recent research highlights the significance of pyrazole and triazole derivatives in drug design. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in developing therapeutic agents. The compound's structural features may allow it to act as an inhibitor or modulator of specific biological pathways.

Case Studies

- Cytotoxicity Against Hepatoma Cells : In a study evaluating various pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against Huh-7 hepatoma cells, outperforming traditional chemotherapeutic agents like 5-fluorouracil by 2 to 4 times .

- Antimicrobial Screening : A series of triazole derivatives were tested for their antimicrobial efficacy against common pathogens. Some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .

- Anti-inflammatory Studies : Research has demonstrated that specific pyrazole derivatives can inhibit the production of pro-inflammatory cytokines in vitro, suggesting their potential use in managing inflammatory disorders .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Receptor Binding: It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

- 2-{[5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug design and development.

Actividad Biológica

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a derivative of triazole and pyrazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potentials, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a thioacetamide group linked to a pyrazole and triazole moiety. Its molecular formula is C12H19N5O2S, with a molecular weight of approximately 265.31 g/mol. The presence of both pyrazole and triazole rings contributes to its potential biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. Specific mechanisms include:

- Induction of Apoptosis : Studies indicated that these compounds can activate apoptotic pathways in cancer cells by increasing levels of cleaved PARP and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : Compounds demonstrated the ability to halt the cell cycle at the G2/M phase, which is crucial for preventing cancer cell proliferation .

- In Vivo Efficacy : In xenograft models, certain derivatives exhibited substantial tumor growth inhibition, suggesting their potential as effective cancer therapies .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. The compound has shown activity against various pathogens:

- Bacterial Inhibition : It has demonstrated significant antibacterial effects against human pathogenic bacteria, outperforming conventional antibiotics in some cases .

- Antifungal Activity : The compound's efficacy against Candida species has been compared favorably with standard treatments such as ketoconazole, indicating its potential use in antifungal applications .

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound exhibits a range of other biological effects:

- Anti-inflammatory Properties : Similar compounds have been reported to reduce inflammation markers in various models .

- Antioxidant Effects : The presence of both triazole and pyrazole moieties contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A recent study evaluated a series of triazole derivatives similar to this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives significantly inhibited cell viability and induced apoptosis through caspase activation pathways . These findings support the potential for developing new anticancer agents based on this structural framework.

Propiedades

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2S/c1-4-18-6-8(11(16-18)20-5-2)10-14-15-12(17(10)3)21-7-9(13)19/h6H,4-5,7H2,1-3H3,(H2,13,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQXPOHRGFFSIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.